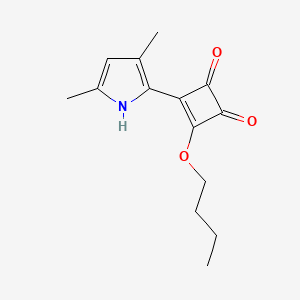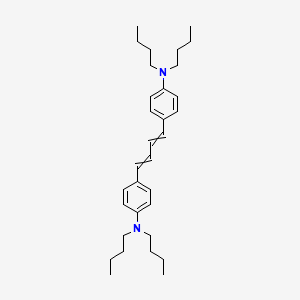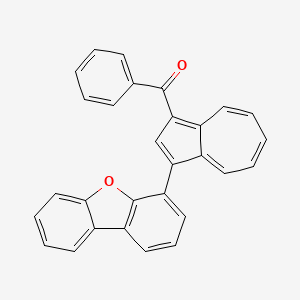
1-Benzoyl-3-(dibenzofuran-4-yl)azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-3-(dibenzofuran-4-yl)azulene is a complex organic compound that features a unique structure combining azulene, benzoyl, and dibenzofuran moieties Azulene is known for its deep blue color and non-benzenoid aromaticity, while benzoyl and dibenzofuran are significant in various chemical and pharmaceutical applications
Méthodes De Préparation
The synthesis of 1-Benzoyl-3-(dibenzofuran-4-yl)azulene involves multiple steps, typically starting with the preparation of azulene derivatives. One common method includes the Friedel-Crafts acylation of azulene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The dibenzofuran moiety can be introduced through a Suzuki coupling reaction, where a dibenzofuran boronic acid derivative reacts with a halogenated azulene intermediate under palladium catalysis. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Benzoyl-3-(dibenzofuran-4-yl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the azulene ring, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include hydroxylated, halogenated, and alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1-Benzoyl-3-(dibenzofuran-4-yl)azulene has several scientific research applications:
Chemistry: It serves as a model compound for studying non-benzenoid aromaticity and the electronic effects of substituents on azulene.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Its unique optical properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which 1-Benzoyl-3-(dibenzofuran-4-yl)azulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The pathways involved include signal transduction cascades that regulate cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
1-Benzoyl-3-(dibenzofuran-4-yl)azulene can be compared with other compounds featuring azulene, benzoyl, or dibenzofuran moieties:
Azulene Derivatives: Compounds like guaiazulene share the azulene core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl Compounds: Benzophenone is a simpler benzoyl-containing compound used in various applications, including as a photoinitiator in polymer chemistry.
Dibenzofuran Derivatives: Compounds like dibenzofuran-4-carboxylic acid are structurally related but have different functional groups, affecting their reactivity and applications
Propriétés
Numéro CAS |
916584-46-8 |
|---|---|
Formule moléculaire |
C29H18O2 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(3-dibenzofuran-4-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C29H18O2/c30-28(19-10-3-1-4-11-19)26-18-25(20-12-5-2-6-13-21(20)26)24-16-9-15-23-22-14-7-8-17-27(22)31-29(23)24/h1-18H |
Clé InChI |
RYFKXVRQWOMXEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC=CC5=C4OC6=CC=CC=C56 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

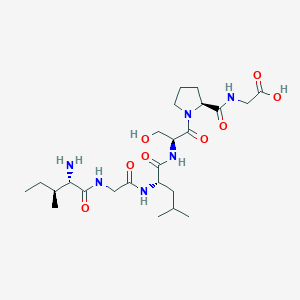
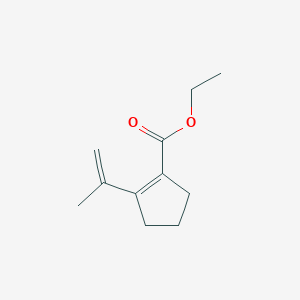
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
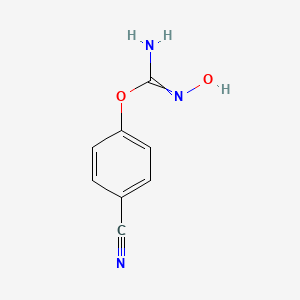
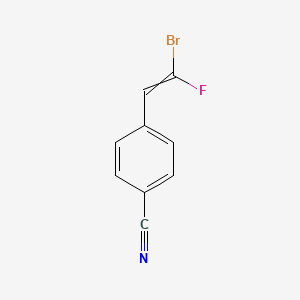
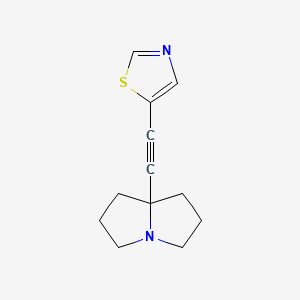
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
